molecular formula C13H14N2O2 B13576134 Methyl 2-amino-3-(quinolin-3-yl)propanoate

Methyl 2-amino-3-(quinolin-3-yl)propanoate

Cat. No.: B13576134
M. Wt: 230.26 g/mol
InChI Key: UEPLCVYPDMQVHL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(quinolin-3-yl)propanoate is a chemical compound that features a quinoline ring attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(quinolin-3-yl)propanoate typically involves the reaction of quinoline derivatives with amino acids or their esters. One common method involves the use of quinoline-3-carboxaldehyde and methyl 2-amino-3-bromopropanoate under basic conditions to form the desired product through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(quinolin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Methyl 2-amino-3-(quinolin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(quinolin-3-yl)propanoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(quinolin-2-yl)propanoate
  • Methyl 2-amino-3-(quinolin-2-yl)propanoate
  • Methyl 3-amino-3-(quinolin-4-yl)propanoate

Uniqueness

Methyl 2-amino-3-(quinolin-3-yl)propanoate is unique due to the position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with enzymes, receptors, and other biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 2-amino-3-quinolin-3-ylpropanoate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)7-9-6-10-4-2-3-5-12(10)15-8-9/h2-6,8,11H,7,14H2,1H3

InChI Key

UEPLCVYPDMQVHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

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